molecular formula C22H17NO3 B15020994 4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate

4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate

Cat. No.: B15020994
M. Wt: 343.4 g/mol
InChI Key: PLWYFIOOJNFHKW-UHFFFAOYSA-N
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Description

4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate typically involves the condensation reaction between 4-acetylbenzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts or additives can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the Schiff base into its corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various derivatives and functional materials.

    Biology: Schiff bases, including this compound, exhibit biological activities such as antimicrobial, antifungal, and anticancer properties. They are studied for their potential therapeutic applications.

    Medicine: The compound’s biological activities make it a candidate for drug development and pharmaceutical research.

    Industry: In the materials science field, Schiff bases are used in the development of liquid crystals, dyes, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate involves its interaction with molecular targets through the carbon-nitrogen double bond. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the biological context. The compound’s ability to form stable complexes with metal ions also contributes to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methoxyphenyl)imino]methyl}phenyl benzoate
  • 4-{[(4-Chlorophenyl)imino]methyl}phenyl benzoate
  • 4-{[(4-Bromoacetylphenyl)imino]methyl}phenyl benzoate

Uniqueness

4-{[(4-Acetylphenyl)imino]methyl}phenyl benzoate is unique due to its specific functional groups, which impart distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity and potential for forming various derivatives. Additionally, its structural configuration allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

[4-[(4-acetylphenyl)iminomethyl]phenyl] benzoate

InChI

InChI=1S/C22H17NO3/c1-16(24)18-9-11-20(12-10-18)23-15-17-7-13-21(14-8-17)26-22(25)19-5-3-2-4-6-19/h2-15H,1H3

InChI Key

PLWYFIOOJNFHKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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